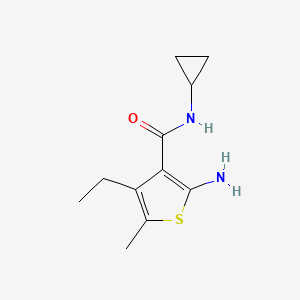

2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is a derivative of 2-aminothiophene-3-carboxylate, which is a core structure for various biologically active compounds. The synthesis and functionalization of such thiophene derivatives are of significant interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 2-aminothiophene-3-carboxylate derivatives has been achieved through DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea. This method involves the ring opening of donor-acceptor cyclopropanes to form a 2-(iminomethylene)but-3-enoate intermediate, which then undergoes nucleophilic addition with an S-nucleophile, followed by intramolecular nucleophilic addition and aromatization to yield the thiophene derivatives . Another efficient synthesis approach for related compounds, specifically 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, has been reported without the need for additional catalysts. This synthesis is carried out in anhydrous ethanol and offers advantages such as good yields, short reaction times, and mild conditions .

Molecular Structure Analysis

The molecular structure of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The ring is substituted with amino, cyclopropylcarbamoyl, ethyl, and methyl groups at various positions, which can influence the compound's electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is influenced by the substituents on the thiophene ring. For instance, azomethine derivatives of related structures have been synthesized by reacting aromatic aldehydes with 2-aminothiophene derivatives in ethanol, monitored by thin-layer chromatography (TLC) . The presence of different substituents on the aromatic aldehydes can affect the completeness of the condensation reaction, indicating the importance of substituent effects in the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and stability. For example, the synthesis of stable analogs of 2-oxocyclobutanecarboxylates has been described, showcasing the impact of substituents on the stability and reactivity of the compounds . Additionally, the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles have been studied, demonstrating the influence of the medium on the reaction outcomes . These findings are relevant to understanding the properties of 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide, as similar structural features and reaction conditions may apply.

Applications De Recherche Scientifique

Synthesis and Radiosensitization

Research by Threadgill et al. (1991) involved synthesizing a series of nitrothiophene carboxamides, including compounds structurally similar to 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide. These compounds were evaluated as radiosensitizers and bioreductively activated cytotoxins, indicating their potential in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

Anticonvulsant Activity

Kunda et al. (2013) investigated Schiff bases of 2-aminothiophenes, including compounds related to 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide. They evaluated their anticonvulsant activity, demonstrating the potential of these compounds in treating seizures (Kunda et al., 2013).

Targeted Synthesis for Biologically Active Compounds

Chiriapkin et al. (2021) focused on the synthesis and analysis of azomethine derivatives of similar compounds for their potential cytostatic, antitubercular, and anti-inflammatory activities. This study underscores the chemical versatility and pharmaceutical potential of these thiophene carboxamides (Chiriapkin et al., 2021).

Efficient Synthesis and Diverse Applications

Gao et al. (2013) reported an efficient synthesis method for derivatives of thiophene carboxamides, highlighting the diverse potential applications of these compounds in various fields, including medicinal chemistry (Gao et al., 2013).

Anti-Inflammatory and Antioxidant Properties

A study by Kumar et al. (2008) synthesized derivatives of thiophene carboxamides and evaluated their anti-inflammatory and antioxidant activities. This suggests the potential use of such compounds in managing inflammation and oxidative stress (Kumar et al., 2008).

Propriétés

IUPAC Name |

2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-3-8-6(2)15-10(12)9(8)11(14)13-7-4-5-7/h7H,3-5,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSFMQWIZTZQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2CC2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182948 |

Source

|

| Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide | |

CAS RN |

590355-64-9 |

Source

|

| Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopropyl-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)